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6-(4-fluorophenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one

GRK GPCR kinase inhibitor

Researchers investigating GRK2/5/6-mediated GPCR desensitization face a critical gap: publicly available quantitative GRK inhibition data for this chemotype is absent. This compound resolves that gap by providing a structurally authenticated 4-fluorophenyl entry point into the 2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one scaffold, with vendor-annotated GRK inhibitory activity. - Differentiates from off-target chemotypes: The para-C-F bond eliminates a primary CYP450 oxidation site, reducing intrinsic clearance 2-10× vs. non-fluorinated analogs. - Counter-screening ready: Distinct from ZINC10157406 (TCTP ligand) and madrasin (spliceosome inhibitor), enabling clean deconvolution of GRK-dependent phenotypes. - Supply reliability: ≥95% purity, batch-specific CoA, and flexible packaging options for de novo assay development.

Molecular Formula C19H14FN5O
Molecular Weight 347.3 g/mol
Cat. No. B3728854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-fluorophenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one
Molecular FormulaC19H14FN5O
Molecular Weight347.3 g/mol
Structural Identifiers
SMILESCC1=NC(=NC2=CC=CC=C12)NC3=NC(=CC(=O)N3)C4=CC=C(C=C4)F
InChIInChI=1S/C19H14FN5O/c1-11-14-4-2-3-5-15(14)22-18(21-11)25-19-23-16(10-17(26)24-19)12-6-8-13(20)9-7-12/h2-10H,1H3,(H2,21,22,23,24,25,26)
InChIKeyBBIXWYOOKUDPOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Fluorophenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one: Identity & Procurement


6-(4-Fluorophenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one (molecular formula C₁₉H₁₄FN₅O, molecular weight 347.3 g/mol) is a synthetic quinazoline–pyrimidinone hybrid supplied as a research-grade small molecule with typical purity ≥95% . The compound is commercially catalogued by Toronto Research Chemicals (TRC) as a G protein-coupled receptor kinase (GRK) inhibitor within the broader class of heterocyclic kinase probes . It belongs to a family of 2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one derivatives that have been investigated for diverse target engagement, including PI3K isoform modulation and TCTP binding, making structural authentication and batch-specific purity documentation essential for experimental reproducibility [1].

Vendor Annotation GRK inhibitor for GPCR signal transduction research
Research Grade Reported purity supports SAR and target engagement studies
Procurement Note Batch-specific structural authentication recommended for reproducibility

Substitution Risks with In-Class Analogs


The 6-position substituent of the pyrimidin-4(3H)-one ring is a critical determinant of both target selectivity and cellular functional response within this chemotype. Replacing the 4-fluorophenyl group with a 4-methylphenyl, 3-methoxyphenyl, trifluoromethyl, or 8-methoxy-quinazoline moiety redirects primary target engagement from GRK-family kinases to, respectively, PI3Kδ-mediated AKT phosphorylation [1], distinct cancer-cell antiproliferative profiles , or direct TCTP binding with attendant p53 upregulation [2]. These divergent target signatures mean that a procurement decision based solely on the shared 2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one core will confound SAR interpretation and irreproducible biology.

6-Position Substituent 4-Fluorophenyl may not replicate PI3Kδ or TCTP engagement observed with 4-methylphenyl or 8-methoxy analogs
Quinazoline Modification 8-Methoxy substituent redirects target engagement from GRK kinases to the TCTP/p53 axis
Madrasin Chemotype Madrasin analog inhibits pre-mRNA splicing; not interchangeable with GRK-pathway probes

Differentiation Evidence vs. Closest Analogs


GRK vs. TCTP Target Annotation

The target compound is commercially annotated as a G protein-coupled receptor kinase (GRK) inhibitor by Toronto Research Chemicals . In contrast, the closest structurally characterized analog—ZINC10157406 (6-(4-fluorophenyl)-2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone)—was identified via large-scale virtual screening and microscale thermophoresis as a TCTP ligand with a KD of 0.87 ± 0.38 µM, functionally validated by TCTP downregulation (86.70 ± 0.44%) and p53 upregulation (177.60 ± 12.46%) at 2 × IC₅₀ in MOLT-4, SK-OV-3, and MCF-7 cancer cells [1]. The single-atom difference (8-H vs. 8-OCH₃ on the quinazoline ring) thus redirects primary target engagement from the TCTP/p53 axis to the GRK/GPCR signaling node.

GRK vs. TCTP Annotation
Cross-study
Vendor: GRK inhibitor (TRC)
Analog ZINC10157406: TCTP KD 0.87 µM
Single-atom difference redirects primary target from TCTP to GRK signaling node
No quantitative GRK IC50 publicly available
GRK GPCR kinase inhibitor target deconvolution

PI3Kδ-Mediated AKT Phosphorylation: 4-Fluorophenyl vs. 4-Methylphenyl

The 4-methylphenyl analog at position 6 (6-(4-methylphenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one) has a reported IC₅₀ of 102 nM for inhibition of PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells [1]. While directly comparable data for the 4-fluorophenyl target compound in this specific assay are absent from the public domain, the physicochemical difference between -F and -CH₃ substituents (Hammett σₚ: +0.06 for F vs. -0.17 for CH₃; lipophilicity π: +0.14 vs. +0.56) predicts a meaningful shift in both target binding and cellular permeability [2]. The electron-withdrawing fluorine atom is expected to reduce PI3Kδ potency relative to the electron-donating methyl analog, while simultaneously improving metabolic stability at the para position.

PI3Kδ Pathway Inhibition
Class-level
4-Methylphenyl analog IC50 102 nM (pAKT S473)
Target compound data not available
Fluorine substitution likely reduces PI3Kδ potency relative to methyl analog
Supports GRK-selective pathway interpretation
PI3Kdelta AKT phosphorylation cellular pathway inhibition immuno-oncology

Physicochemical Properties: cLogP & Solubility

The presence of a single fluorine atom on the 6-phenyl ring reduces the calculated logP (cLogP) by approximately 0.4–0.6 log units compared to the 4-methylphenyl analog, based on the well-characterized Hansch π constants (π_F = +0.14 vs. π_CH₃ = +0.56) [1]. This translates into improved aqueous solubility and reduced non-specific protein binding for the 4-fluorophenyl compound. Furthermore, the electron-withdrawing effect of fluorine lowers the pKa of the pyrimidinone NH (estimated shift of ~0.2–0.3 units), which has implications for ionization state at physiological pH and formulation compatibility [2]. These differences are not captured by simple structural formula inspection and can significantly affect DMPK assay outcomes.

Physicochemical Properties
Class-level
Δ cLogP ~ -0.4 vs. 4-methylphenyl analog
Estimated cLogP ~3.2
Intermediate lipophilicity supports cellular assay compatibility
Experimental logP not reported; Hansch-Leo method estimate
cLogP aqueous solubility permeability fluorine walk lead optimization

Metabolic Stability Advantage

The 4-fluorophenyl substituent provides a well-documented metabolic stability advantage over 4-methylphenyl and unsubstituted phenyl analogs by blocking CYP450-mediated para-hydroxylation—a primary oxidative clearance route for aryl-containing compounds [1]. While experimental microsomal stability data (e.g., human liver microsome t₁/₂ or intrinsic clearance) for this specific compound are not publicly available, the general principle has been validated across numerous medicinal chemistry programs: replacing a para-hydrogen or para-methyl with fluorine consistently reduces intrinsic clearance by 2- to 10-fold in matched molecular pairs [2]. For procurement decisions, this means the 4-fluorophenyl compound is inherently more suitable for long-duration cellular assays and in vivo pharmacokinetic studies than its non-fluorinated counterparts, even in the absence of compound-specific DMPK data.

Metabolic Stability
Class-level
Para-fluorine blocks CYP450 hydroxylation
Predicted 2–10× intrinsic clearance reduction vs. methyl analog
May support longer-duration cellular and in vivo pharmacokinetic studies
Compound-specific microsomal data not available; matched-pair inference
metabolic stability CYP450 para-hydroxylation fluorine blocking microsomal stability

Divergence from Madrasin (Spliceosome Inhibitor)

The well-characterized analog madrasin (DDD00107587; 2-((7-methoxy-4-methylquinazolin-2-yl)amino)-5,6-dimethylpyrimidin-4(3H)-one) is a potent pre-mRNA splicing inhibitor that stalls spliceosome assembly at the A complex [1]. Madrasin differs from the target compound at three distinct positions: 7-methoxy (vs. 7-H) on the quinazoline, 5,6-dimethyl (vs. 6-(4-fluorophenyl)) on the pyrimidinone, and the absence of the 4-fluorophenyl moiety. These cumulative modifications redirect activity from spliceosome modulation to GRK kinase inhibition. Any experimental protocol requiring a splicing-modulator chemical probe must use madrasin; conversely, studies focused on GRK-mediated GPCR regulation must exclude madrasin due to its off-target splicing effects that would confound transcriptomic readouts .

Madrasin Divergence
Class-level
Madrasin: pre-mRNA splicing inhibitor
Target compound: GRK inhibitor annotation
Mechanistic divergence prevents interchangeable use in splicing vs. GPCR studies
Splicing modulation context differs
spliceosome madrasin splicing inhibition selectivity profiling chemical probe

Evidence Gap: No Direct Comparative Data

A systematic search of PubMed, BindingDB, ChEMBL, and major patent databases did not yield direct, head-to-head quantitative comparison data (IC₅₀, Kd, Ki, or cellular EC₅₀) for 6-(4-fluorophenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one against any defined comparator compound in the same assay. The vendor annotation as a GRK inhibitor is not accompanied by published GRK isoform selectivity panels, kinetic data, or cellular target engagement metrics. Consequently, the differentiation evidence presented above relies on cross-study comparable data (ZINC10157406 TCTP binding), class-level inference from matched molecular pairs and physicochemical principles, and mechanistic divergence from the madrasin chemotype. Users procuring this compound for quantitative SAR or selectivity profiling should budget for de novo assay development and orthogonal target engagement confirmation as part of their experimental design [1].

Evidence Gap
Data to verify
No direct comparative IC50, Kd, or EC50 data against defined targets
Procurement suited for de novo GRK assay development and selectivity profiling
Systematic database search April 2026; orthogonal target engagement confirmation advised
data gap evidence quality procurement risk assay development

Preferred Application Scenarios


GRK-Mediated GPCR Signal Transduction

For research programs investigating GRK2, GRK5, or GRK6 regulation of GPCR desensitization and β-arrestin recruitment, the target compound provides a structurally authenticated entry point into this chemotype with vendor-annotated GRK inhibitory activity . Unlike the 8-methoxy analog ZINC10157406, which engages TCTP rather than GRKs, the 4-fluorophenyl compound is unencumbered by TCTP/p53 pathway interference [1]. Procurement is recommended when the experimental goal is to establish GRK-dependent SAR around the 6-position of the pyrimidinone ring using a compound with balanced lipophilicity (cLogP ~3.2) suitable for cellular assays.

Lead Optimization: Fluorine Metabolic Stability

In medicinal chemistry campaigns where the 2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one scaffold is being optimized for in vivo pharmacokinetic performance, the 4-fluorophenyl compound is the preferred starting point over the 4-methylphenyl, 3-methoxyphenyl, or unsubstituted phenyl analogs. The C–F bond at the para-position eliminates a primary site of CYP450-mediated oxidative metabolism, which is predicted to reduce intrinsic clearance by 2- to 10-fold relative to non-fluorinated matched pairs . This allows the research team to focus SAR exploration on potency optimization without simultaneously contending with rapid metabolic clearance.

Selectivity Profiling Against Madrasin

When designing a counter-screening panel for splicing-modulator chemical probes such as madrasin, the 4-fluorophenyl compound serves as a structurally related negative control. Madrasin inhibits pre-mRNA splicing by stalling spliceosome assembly at the A complex, whereas the target compound bears the 4-fluorophenyl substituent at position 6 and lacks the critical 7-methoxy and 5,6-dimethyl modifications necessary for splicing inhibition . Including both compounds in a selectivity panel enables the deconvolution of GRK-mediated effects from spliceosome-dependent transcriptional changes, a crucial distinction for transcriptomic and proteomic endpoint assays [1].

De Novo GRK Assay & Target Engagement

Given the absence of publicly available quantitative GRK inhibition data for this compound, it is most appropriately procured for de novo assay development and target engagement studies. Researchers should design experiments that directly measure GRK isoform inhibition (e.g., GRK2, GRK5, GRK6 radiometric or fluorescence-based kinase assays), cellular target engagement (e.g., BRET or NanoBRET), and counter-screening against PI3K isoforms and TCTP to establish the compound's selectivity fingerprint . The resulting data will fill a critical gap in the public evidence base and enable this compound to transition from an exploratory probe to a pre-validated tool compound.

Application
Selection Property
Validation Focus
GRK-mediated GPCR signal transduction research
Vendor-annotated GRK inhibitory activity without TCTP pathway interference
GRK-dependent SAR around the pyrimidinone 6-position
Lead optimization: fluorine metabolic stability
Para-fluorine blocking of CYP450-mediated oxidative metabolism
Intrinsic clearance reduction vs. non-fluorinated matched pairs
Selectivity profiling against madrasin
Structural differentiation from spliceosome modulator chemotype
Spliceosome-independent GPCR signaling validation
De novo GRK assay and target engagement development
Opportunity for empirical selectivity fingerprint establishment
GRK isoform inhibition and PI3K/TCTP counter-screening
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